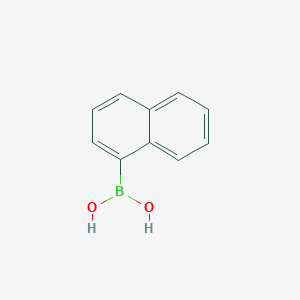
1-Naphthaleneboronic acid
Cat. No. B048362
M. Wt: 171.99 g/mol
InChI Key: HUMMCEUVDBVXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07087690B2
Procedure details


Naphthylboronic acid (2.06 g, 12 mmol) and Na2CO3 (2.65 g, 25 mmol) were dissolved in 60 mL of degassed 4:1 H2O/MeOH. This solution was added via cannula to a solution of 1.86 g (10 mmol) of 2-bromo-6-formylpyridine and I 16 mg (0.10 mmol) of Pd(PPh3)4 in 50 mL of degassed toluene. The biphasic solution was vigorously stirred and heated to 70° C. under N2 for 4 h. On cooling to RT, the organic phase was separated and washed with 3×25 mL of Et2O. The combined organic extracts were washed with 3×25 mL of H2O and 1×20 mL of brine and dried over Na2SO4. After removing the volatiles in vacuo, the resultant brown oil was chromatographed on silica with 0–50% hexanes/CH2Cl2. The early fractions contained naphthalene and binaphthyl and were discarded. The remaining fractions were combined and the volatiles were removed to provide 2-formyl-6-naphthlypyridine as a white solid.





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(B(O)O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH:27]=[O:28])[N:22]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:27]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[N:22]=1)=[O:28] |f:1.2.3,^1:39,41,60,79|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.06 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)B(O)O
|
|
Name
|
|
|
Quantity
|
2.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.86 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
16 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The biphasic solution was vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of degassed 4:1 H2O/MeOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 3×25 mL of Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 3×25 mL of H2O and 1×20 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the volatiles in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant brown oil was chromatographed on silica with 0–50% hexanes/CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide 2-formyl-6-naphthlypyridine as a white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=NC(=CC=C1)C1=CC=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
